5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole
Overview
Description
5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with chloromethyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole typically involves the chloromethylation of 1-methyl-3-nitro-1H-pyrazole. This can be achieved through the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require an acidic environment and controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-throughput reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as hydroxymethyl derivatives.
Reduction: The primary product is 5-(aminomethyl)-1-methyl-3-nitro-1H-pyrazole.
Oxidation: The major product is 5-(carboxymethyl)-1-methyl-3-nitro-1H-pyrazole.
Scientific Research Applications
5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group may also contribute to the compound’s reactivity and biological effects through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-1-methyl-3-nitro-1H-imidazole
- 5-(chloromethyl)-1-methyl-3-nitro-1H-triazole
- 5-(chloromethyl)-1-methyl-3-nitro-1H-tetrazole
Uniqueness
5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.
Properties
IUPAC Name |
5-(chloromethyl)-1-methyl-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYXZITVWNNMHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241357 | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-05-9 | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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